molecular formula C10H16N4O4 B1525552 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1211504-22-1

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1525552
M. Wt: 256.26 g/mol
InChI Key: MFEDTPDEWOIULO-UHFFFAOYSA-N
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Description

The compound “1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with a molecular weight of 243.3 . It is a powder at room temperature .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed under mild acidic conditions to form the free amine . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Scientific Research Applications

Application 1: Synthesis of Amphiphiles for DNA and siRNA Delivery

  • Summary of the Application : This compound can be used to synthesize amphiphiles for DNA and siRNA delivery .

Application 2: Dipeptide Synthesis

  • Summary of the Application : The compound is used in the synthesis of dipeptides . D

Application 3: Synthesis of Fluorescent Zinc Indicator

  • Summary of the Application : This compound can be used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR, to monitor the dynamics of regulated secretion of zinc in real time .

Application 4: Polymerization

  • Summary of the Application : The methacrylate of this compound can be polymerized to generate a polymer with pendant amine functionality .

Application 5: Synthesis of Cyclobutane Derivatives

  • Summary of the Application : This compound can be used to synthesize cyclobutane derivatives .

Application 6: Synthesis of Amino Acid Ionic Liquids

  • Summary of the Application : This compound can be used to synthesize tert-butyloxycarbonyl-protected amino acid ionic liquids, which have been applied to dipeptide synthesis .

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting direction for future studies .

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-5-14-6-7(8(15)16)12-13-14/h6H,4-5H2,1-3H3,(H,11,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDTPDEWOIULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128517
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1211504-22-1
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211504-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

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